Product packaging for 2,3-Dehydrokievitone hydrate(Cat. No.:CAS No. 104691-93-2)

2,3-Dehydrokievitone hydrate

Cat. No.: B12779461
CAS No.: 104691-93-2
M. Wt: 372.4 g/mol
InChI Key: YPJVZUCLYTYXEP-UHFFFAOYSA-N
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Description

2,3-Dehydrokievitone hydrate is a prenylated isoflavonoid, a class of compounds recognized for their diverse biological activities. This compound is of significant interest in pharmacological and biochemical research, particularly for investigating its potential in oncology. Studies have shown that related prenylated flavonoids and isoflavonoids from plant extracts exhibit potent antiproliferative activity against various cancer cell lines, including glioblastoma and neuroblastoma, by inducing apoptosis and increasing the expression of key proteins like p53 and caspase-3 . Beyond its potential in cancer research, 2,3-Dehydrokievitone has been profiled for its antibacterial properties . While it may not be active against all bacterial strains, its structural characteristics are valuable for quantitative structure-activity relationship (QSAR) studies aimed at understanding the molecular features that contribute to antimicrobial efficacy in prenylated (iso)flavonoids . The compound's mechanism of action is multifaceted; it may disrupt membrane integrity in microbes and, in a cancer context, is associated with the generation of reactive oxygen species (ROS) and the activation of key apoptotic pathways . Researchers value this compound for exploring cellular defense mechanisms, oxidative stress, and neuronal signaling, making it a versatile tool for drug discovery. Handling Note: This product is offered For Research Use Only, and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O7 B12779461 2,3-Dehydrokievitone hydrate CAS No. 104691-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104691-93-2

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-9,21-24,26H,5-6H2,1-2H3

InChI Key

YPJVZUCLYTYXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Inducibility as a Phytoalexin in Plant Defense Mechanisms

The synthesis of isoflavonoids, including those found in Lupinus species, is a key component of the plant's induced defense system. When challenged by biotic elicitors, such as fungal cell wall components, or abiotic elicitors like heavy metals, these plants can ramp up the production of these defensive compounds. For instance, studies on Lupinus albus have shown a significant increase in the accumulation of prenylated isoflavonoids, which are thought to function as phytoalexins, in response to fungal infection. While direct evidence specifically detailing the induction of 2,3-Dehydrokievitone (B190344) hydrate (B1144303) is not extensively documented, the general response of lupin species to elicitors strongly suggests its role as an inducible phytoalexin. The application of various elicitors, including chitosan and salicylic acid, has been shown to dramatically stimulate the de novo synthesis and secretion of other isoflavonoids like genistein (B1671435) in Lupinus luteus roots.

Microbial Isolation and Biotransformation Products

The formation of a hydrated form of a kievitone-related compound has been documented as a detoxification mechanism employed by certain fungi. This process highlights the intricate chemical warfare that occurs between plants and pathogenic fungi.

Role as a Fungal Metabolite (e.g., from Kievitone)

Scientific research has extensively documented the role of the fungus Fusarium solani f. sp. phaseoli, a pathogen of the French bean (Phaseolus vulgaris), in the biotransformation of the phytoalexin kievitone (B1673638). apsnet.orgnih.govapsnet.org This fungus secretes an extracellular enzyme known as kievitone hydratase. apsnet.orgnih.govapsnet.org This enzyme catalyzes the hydration of kievitone, converting it into a less toxic metabolite known as kievitone hydrate. apsnet.orgnih.govapsnet.orgexpasy.orgqmul.ac.uk This detoxification process is considered a virulence factor for the fungus, as it allows it to overcome the plant's chemical defenses. nih.gov

The ability to produce kievitone hydratase and subsequently kievitone hydrate is not limited to a single isolate of Fusarium solani f. sp. phaseoli but appears to be a more widespread trait among various isolates of Fusarium and the related teleomorph Nectria haematococca. apsnet.orgfigshare.com Studies have shown a correlation between the production of this enzyme and the pathogenicity of the fungal isolates on bean plants. apsnet.org

It is important to note that the available scientific literature consistently refers to the product of this fungal metabolism as "kievitone hydrate." Extensive searches for "2,3-Dehydrokievitone hydrate" in the context of fungal metabolism did not yield specific results, suggesting that "kievitone hydrate" is the scientifically recognized name for this fungal metabolite of kievitone.

Derivatives Formed via Microbial Metabolism (e.g., Epoxides, Glycols)

While the hydration of kievitone by fungi is well-documented, there is currently a lack of scientific literature describing the formation of epoxide or glycol derivatives from 2,3-Dehydrokievitone through microbial metabolism. General microbial transformation pathways are known to produce such derivatives from various organic compounds. nih.govnih.gov Fungi, in particular, are known to carry out a wide range of biotransformation reactions, including the formation of epoxides and their subsequent hydrolysis to glycols. However, specific studies detailing these metabolic pathways for 2,3-Dehydrokievitone are not available in the current body of scientific research.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Pathways from Isoflavonoid (B1168493) Precursors

The formation of 2,3-Dehydrokievitone (B190344) hydrate (B1144303) is believed to originate from key intermediates in the phenylpropanoid pathway. This pathway generates the foundational C6-C3-C6 carbon skeleton that characterizes all flavonoids and isoflavonoids. The specific branch leading to isoflavonoids involves a critical enzymatic rearrangement that distinguishes them from other flavonoid classes.

The biosynthesis is proposed to begin with the isoflavone (B191592) Genistein (B1671435) . Genistein is formed from the flavanone (B1672756) Naringenin via a two-step enzymatic process. nih.gov First, Isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes the migration of the B-ring from the 2-position to the 3-position of the C-ring, creating a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield Genistein. nih.govnih.gov

A subsequent key modification is the hydroxylation of Genistein at the 2' position of the B-ring, producing 2'-Hydroxygenistein . This reaction is catalyzed by an isoflavone 2'-hydroxylase (I2'H), another cytochrome P450-dependent monooxygenase. The introduction of this hydroxyl group is a critical step in the biosynthesis of many complex isoflavonoids and phytoalexins. nih.gov Both Genistein and 2'-Hydroxygenistein are considered essential precursors that can be further modified by prenylation to enter the pathway leading to kievitone-related compounds. nih.gov

The structure of 2,3-Dehydrokievitone hydrate strongly suggests a direct biosynthetic link to the isoflavanones Dalbergioidin and Kievitone (B1673638) . medchemexpress.comebi.ac.uk Dalbergioidin (2',4',5,7-tetrahydroxyisoflavanone) is a likely central intermediate. It can be formed from the isoflavone 2'-Hydroxygenistein through reduction of the C2-C3 double bond.

The biosynthesis of Kievitone , a well-known phytoalexin, provides a clear model for the subsequent steps. apsnet.org Kievitone is a prenylated derivative of Dalbergioidin. The addition of a dimethylallyl (prenyl) group to the Dalbergioidin core is a pivotal step. Following prenylation, the resulting compound is Kievitone. The name "this compound" implies two specific structural differences from Kievitone: the presence of a double bond between the C2 and C3 positions (dehydro) and the addition of a water molecule (hydrate), likely across the double bond of the prenyl side chain. Therefore, the biosynthetic pathway of Kievitone serves as a direct template for understanding the formation of this compound, with Dalbergioidin acting as the unprenylated precursor. rsc.org

Enzymatic Steps Involved in Prenylation and Hydration

The conversion of basic isoflavanone (B1217009) skeletons into complex molecules like this compound requires specialized enzymes that add functional groups, significantly altering the compound's biological activity and lipophilicity.

The addition of a prenyl (dimethylallyl) group is a crucial step in the biosynthesis of many bioactive isoflavonoids, including Kievitone. nih.gov This reaction is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) moiety to the isoflavonoid core. wikipedia.orgnih.gov Plant aromatic PTs are typically membrane-bound enzymes. nih.govresearchgate.net

These enzymes exhibit a high degree of regioselectivity , meaning they attach the prenyl group to a specific carbon on the aromatic ring. In the case of Kievitone biosynthesis, a prenyltransferase acts on the Dalbergioidin precursor to attach the prenyl group at the C-8 position of the A-ring. This specificity is critical for determining the final structure and function of the molecule. Several isoflavonoid-specific prenyltransferases have been identified in legumes, such as LaPT1 from Lupinus albus, which specifically prenylates genistein and 2'-hydroxygenistein. nih.govoup.com The activity of a similar regioselective prenyltransferase is essential for the formation of the kievitone skeleton.

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway

Enzyme Abbreviation Function Precursor Product
Isoflavone Synthase IFS B-ring migration and hydroxylation Naringenin 2-Hydroxyisoflavanone
2-Hydroxyisoflavanone Dehydratase HID Dehydration to form isoflavone 2-Hydroxyisoflavanone Genistein
Isoflavone 2'-Hydroxylase I2'H Hydroxylation of B-ring Genistein 2'-Hydroxygenistein
Isoflavanone Reductase (postulated) - Reduction of C2-C3 double bond 2'-Hydroxygenistein Dalbergioidin
Isoflavonoid Prenyltransferase PT Addition of dimethylallyl group Dalbergioidin Kievitone

The term "hydrate" in the compound's name indicates the addition of water to the molecule. An enzyme known as kievitone hydratase has been identified in fungi like Fusarium solani, which detoxifies Kievitone by adding a water molecule across the double bond of the prenyl side chain to form kievitone hydrate. rhea-db.orgwikipedia.org While this is a detoxification mechanism in fungi, the reverse reaction or a similar hydration step catalyzed by a plant enzyme is a plausible final step in the biosynthesis of this compound.

This enzymatic hydration of the prenyl group's carbon-carbon double bond results in a tertiary alcohol. Such reactions can have important stereochemical considerations . The addition of the hydroxyl group to the prenyl side chain creates a new chiral center. The enzymatic nature of this reaction implies that it is likely stereospecific, producing predominantly one stereoisomer. The precise stereochemistry (R or S configuration) at this new chiral center would be determined by the specific three-dimensional structure of the enzyme's active site.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of isoflavonoids, particularly phytoalexins like Kievitone and its derivatives, is tightly regulated at the genetic level. frontiersin.org Production is often induced in response to environmental stressors such as pathogen attack or elicitor treatment. This regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic genes is controlled by a network of transcription factors. frontiersin.org

Key enzyme genes in the pathway, including chalcone (B49325) synthase (CHS), isoflavone synthase (IFS), and prenyltransferases, are coordinately regulated. frontiersin.orgfrontiersin.org In soybean and other legumes, MYB transcription factors have been identified as major regulators. For example, the R1 MYB transcription factor GmMYB176 in soybean is known to activate the expression of CHS8, a key gene for providing precursors to the isoflavonoid pathway. frontiersin.org The expression of prenyltransferase genes is also induced upon stress, ensuring that the complete pathway for producing defensive compounds is activated when needed. frontiersin.org

The regulation is complex, involving not only activators but also repressors, which fine-tune the metabolic flux towards specific isoflavonoid end-products. While the specific transcription factors controlling the this compound pathway have not been identified, it is certain that its synthesis is governed by these complex regulatory networks that control the production of defense-related secondary metabolites in legumes. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Class Role
This compound Prenylated Isoflavonoid Final Product
Genistein Isoflavone Precursor
2'-Hydroxygenistein Isoflavone Precursor
Dalbergioidin Isoflavanone Precursor
Kievitone Prenylated Isoflavanone Biosynthetic Intermediate/Phytoalexin
Naringenin Flavanone Upstream Precursor

| Dimethylallyl pyrophosphate | Isoprenoid | Prenyl Group Donor |

Gene Expression Profiles in Response to Stress or Elicitation

The synthesis of isoflavonoids, including prenylated derivatives like 2,3-dehydrokievitone, is a well-documented plant defense response. The expression of genes encoding enzymes in the isoflavonoid biosynthetic pathway is known to be induced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and exposure to elicitors. frontiersin.org

Elicitors, which can be molecules of pathogenic or non-pathogenic origin, trigger a cascade of defense responses in plants, including the upregulation of genes involved in phytoalexin production. For instance, in soybean, biotic and abiotic elicitors have been shown to upregulate the expression of key isoflavone biosynthesis genes, namely Chalcone Synthase (CHS) and Isoflavone Synthase (IFS). nih.gov Specifically, the expression of IFS1 and IFS2 genes contributes to the accumulation of isoflavones upon elicitor treatment. nih.gov

Furthermore, studies on soybean have identified that the expression of isoflavonoid-specific prenyltransferase (PT) genes is induced in response to infection by pathogens like Phytophthora sojae. nih.govresearchgate.net This suggests that the genes responsible for the prenylation step in the biosynthesis of compounds like 2,3-dehydrokievitone are also likely to be stress- and elicitor-inducible. The accumulation of these defense compounds is often rapid and localized to the site of stress or infection. researchgate.net

Table 1: Gene Expression in Isoflavonoid Biosynthesis in Response to Elicitors

Gene Family Elicitor Response Function in Pathway
Chalcone Synthase (CHS) Upregulation First committed step in flavonoid/isoflavonoid biosynthesis
Isoflavone Synthase (IFS) Upregulation Catalyzes the key rearrangement reaction to form the isoflavone skeleton

Identification and Characterization of Enzymes in the Pathway

The biosynthesis of this compound involves a series of enzymatic reactions. Following the synthesis of the isoflavone core, a key enzymatic step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone skeleton. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).

While the specific prenyltransferase responsible for the synthesis of kievitone (the likely precursor to 2,3-dehydrokievitone) at the C-8 position has not been definitively characterized, research on other isoflavonoids provides insight into this enzyme class. Isoflavonoid-specific prenyltransferases have been identified in various legumes. nih.govnih.gov These enzymes often exhibit specificity for both the isoflavonoid substrate and the position of prenylation. For example, in soybean, a number of (iso)flavonoid-specific PTs have been identified, with transcripts of several of these genes showing increased accumulation in response to pathogen infection. nih.govresearchgate.net These enzymes are typically membrane-bound and utilize DMAPP as the prenyl donor. nih.gov

The final step in the formation of 2,3-dehydrokievitone from kievitone would involve a dehydration reaction, which could be an enzymatic or spontaneous process. The enzymes involved in the core isoflavonoid pathway leading to the precursor of kievitone are well-characterized and include:

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway.

Chalcone synthase (CHS): Catalyzes the formation of the chalcone skeleton. frontiersin.org

Chalcone isomerase (CHI): Converts chalcones to flavanones.

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration to form the isoflavone backbone. frontiersin.org

Microbial Biotransformation Pathways and Enzymes

Fungi have developed sophisticated enzymatic systems to metabolize plant-derived secondary metabolites, such as isoflavonoids. The biotransformation of 2,3-dehydrokievitone has been observed in certain fungal species, leading to the formation of various metabolites.

Fungal Metabolism of Isoflavones and Related Compounds

The metabolism of 2,3-dehydrokievitone has been specifically studied in the fungi Aspergillus flavus and Botrytis cinerea. Both of these fungi are capable of transforming 2,3-dehydrokievitone into the same three primary metabolites. This indicates a common metabolic pathway for this compound in these species.

The biotransformation of prenylated isoflavonoids by fungi is a detoxification mechanism. For instance, Aspergillus flavus and Botrytis cinerea can rapidly convert the fungitoxic isoflavone licoisoflavone A into less active metabolites.

Identification of Intermediates (e.g., Epoxides) in Fungal Biotransformation

A key step in the fungal metabolism of prenylated isoflavonoids is the modification of the prenyl side chain. Research has shown that the initial step in the metabolism of a prenylated isoflavone by Botrytis cinerea involves the formation of an epoxy-intermediate. This reaction is catalyzed by a microsomal monooxygenase. The activity of this enzyme is notably enhanced when the fungal mycelia are pre-treated with 6-prenylnaringenin, suggesting an inducible nature. Furthermore, the enzymatic activity is dependent on the presence of NADPH and molecular oxygen (O₂), which is characteristic of cytochrome P450 monooxygenases. A cytochrome P450 monooxygenase gene, bcbot1, has been identified in Botrytis cinerea and is involved in the biosynthesis of the phytotoxin botrydial. nih.gov

The epoxide intermediate is a crucial branching point in the metabolic pathway. It can be further converted into other metabolites. This epoxidation is a critical step in the detoxification and metabolism of prenylated isoflavonoids by these fungi.

Table 2: Fungal Biotransformation of 2,3-Dehydrokievitone

Metabolizing Fungus Key Enzyme Type Intermediate
Botrytis cinerea Microsomal Monooxygenase Epoxide

Chemical Synthesis and Structural Modification Strategies

Total Chemical Synthesis Approaches

The total synthesis of prenylated isoflavones like 2,3-Dehydrokievitone (B190344) involves building the core isoflavone (B191592) skeleton and regioselectively introducing the characteristic prenyl side chain. Modern synthetic methodologies have enabled the efficient construction of these complex scaffolds.

A significant challenge in the synthesis of prenylated isoflavones is controlling the position of the prenyl group on the aromatic rings. Regioselectivity is crucial for obtaining the desired natural product isomer. One effective strategy involves the synthesis of a polyhydroxyisoflavone core that is selectively halogenated, typically with iodine, at the desired position for prenyl group introduction.

A demonstrated route for achieving this involves the following key transformations:

Starting Material Preparation : The synthesis can begin with a substituted acetophenone, such as 2',4'-dihydroxyacetophenone, which is iodinated using iodine (I2) and periodic acid (H5IO6) to yield a 3'-iodoacetophenone derivative. oup.com

Chalcone (B49325) Formation : This iodoacetophenone is then protected, for example with benzyl groups, and condensed with a substituted benzaldehyde (e.g., 2,4-bis(benzyloxy)benzaldehyde) to form a 2'-hydroxychalcone. oup.com

Isoflavone Core Synthesis : The chalcone undergoes oxidative rearrangement and cyclization to form the isoflavone core, yielding a key 6-iodoisoflavone intermediate with hydroxyl groups protected. oup.com

This multi-step process ensures the iodine atom is placed precisely where the prenyl group is ultimately required, serving as a handle for its introduction in a later step. Alternative methods for C-prenylation include the Claisen rearrangement of O-prenylated precursors or Friedel-Crafts alkylation, though these can sometimes lead to mixtures of products. researchgate.net

Table 1: Key Intermediates in Regioselective Prenylisoflavone Precursor Synthesis
IntermediateDescriptionPurpose
3'-Iodoacetophenone DerivativeAn acetophenone with an iodine atom at a specific position on the aromatic ring.Serves as a foundational building block for the A-ring of the isoflavone.
2'-HydroxychalconeAn open-chain precursor formed by the condensation of the acetophenone and a benzaldehyde.Undergoes cyclization to form the isoflavone core.
6-Iodoisoflavone DerivativeThe fully formed isoflavone skeleton with an iodine atom at the C-6 position.Acts as the direct precursor for the introduction of the prenyl group via cross-coupling. oup.comnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules, including isoflavones. banrepcultural.org These reactions offer a highly efficient and regioselective method for introducing aryl groups or side chains onto the isoflavone scaffold.

Commonly employed palladium-catalyzed reactions in this context include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide (such as a 3-bromochromone) and is a key method for constructing the B-ring of the isoflavone. acs.orgsemanticscholar.org

Stille Coupling : In this reaction, an organostannane (aryltributylstannane) is coupled with an organic halide, providing another robust method for synthesizing the isoflavone skeleton from 3-bromochromone derivatives. researchgate.net

Sonogashira-type Coupling : For the introduction of the prenyl group precursor, a particularly effective method is the palladium-catalyzed coupling of a 6-iodoisoflavone derivative with an alkyne, such as 2-methyl-3-butyn-2-ol. oup.comnih.govrsc.org This reaction forms a C-C bond at the iodinated position, introducing a side chain that can be subsequently converted into the final prenyl group. oup.comnih.gov

The success of these reactions relies on the use of a palladium catalyst, often in combination with specific ligands and bases, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The construction of the isoflavone core and the introduction of the C2-C3 double bond are critical steps in the synthesis.

Oxidative Rearrangement : A classic and biomimetic approach to forming the isoflavone skeleton involves the oxidative rearrangement of a 2'-hydroxychalcone precursor. rsc.org In this reaction, the B-ring of the chalcone migrates from its initial position to the adjacent carbon. Reagents such as thallium(III) nitrate (TTN) have been traditionally used for this transformation, although newer, less toxic reagents based on hypervalent iodine are now preferred. rsc.orgnih.govresearchgate.net This rearrangement is a pivotal step that defines the isoflavone structure, distinguishing it from other flavonoid classes. researchgate.net

Catalytic Dehydrogenation : The final step to generate the characteristic C2-C3 double bond of the isoflavone pyranone ring often involves the dehydrogenation of an isoflavanone (B1217009) intermediate. rsc.org In biosynthesis, this occurs via the dehydration of a 2-hydroxyisoflavanone (B8725905). nih.gov In chemical synthesis, this can be achieved through various catalytic methods. For instance, palladium on carbon (Pd/C) can be used to facilitate dehydrogenation. publish.csiro.au More recent methods include photocatalytic acceptorless dehydrogenation, which offers a metal-free alternative for converting isoflavanones to isoflavones under mild conditions. rsc.org This step is crucial for forming the fully aromatic pyranone ring system of 2,3-Dehydrokievitone.

Derivatization and Analog Generation for Mechanistic Studies

To investigate the mechanisms of action and structure-activity relationships (SAR) of 2,3-Dehydrokievitone, synthetic analogs are prepared through targeted chemical modifications. These modifications focus on the key functional groups of the molecule: the hydroxyl groups and the prenyl side chain.

The phenolic hydroxyl groups and the prenyl moiety are critical for the biological activity of many isoflavones. Modifying these groups can provide insight into their roles in molecular interactions.

Benzoylation : This process involves converting hydroxyl groups into benzoyl esters. It is commonly used as a protection strategy during multi-step syntheses to prevent unwanted side reactions. oup.com By selectively protecting certain hydroxyl groups, other parts of the molecule can be modified. Subsequent deprotection regenerates the hydroxyl group.

Methylation : The conversion of hydroxyl groups to methyl ethers using reagents like dimethyl sulfate or methyl iodide is another common modification. eurekaselect.comosti.gov This alteration removes the hydrogen-bonding capability of the hydroxyl group and increases the lipophilicity of the molecule, which can significantly impact its biological activity and cell permeability. mdpi.com

Prenyl Group Modification : The prenyl side chain can also be a target for modification. A key transformation used in the synthesis of related natural products is the dehydration of a 3-hydroxy-3-methylbutyl side chain (a precursor introduced via alkyne coupling) to generate the final 3-methyl-2-butenyl (prenyl) group. oup.comnih.gov This demonstrates how the precursor side chain can be chemically altered to achieve the final natural product structure.

Table 2: Common Derivatization Reactions for Mechanistic Studies
ModificationReagent(s)Functional Group TargetedPurpose
BenzoylationBenzoyl chlorideHydroxyl (-OH)Protection during synthesis; SAR studies.
MethylationDimethyl sulfate (DMS), Methyl iodide (CH₃I)Hydroxyl (-OH)Increase lipophilicity; probe importance of H-bonding. osti.gov
DehydrationBF₃·OEt₂, TsOH·H₂OTertiary alcohol on side-chain precursorFormation of the prenyl double bond. oup.com

The double bond within the prenyl group is a reactive site that can be functionalized to produce various derivatives, such as epoxides and glycols (diols). These derivatives are valuable for exploring metabolic pathways and for SAR studies.

Epoxide Synthesis : The prenyl double bond can be converted to an epoxide ring through reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are reactive intermediates that can be used to generate further analogs. The formation of isoflavones from chalcone epoxides is also a known synthetic route, highlighting the utility of this functional group in flavonoid chemistry. nih.govresearchgate.net

Glycol Synthesis : Glycols (vicinal diols) can be synthesized from the prenyl group's alkene. This can be achieved either by acid- or base-catalyzed hydrolysis of the corresponding epoxide or through direct dihydroxylation. Furthermore, the synthesis of related natural products like luteone hydrate (B1144303) involves the creation of a 3-hydroxy-3-methylbutyl group, which is a 1,3-diol structure that serves as a precursor to the prenyl group upon dehydration. oup.comnih.govrsc.org The presence of these additional hydroxyl groups significantly increases the polarity of the molecule and can provide new points of interaction with biological targets.

These derivatization strategies are essential for developing a comprehensive understanding of how the chemical structure of 2,3-Dehydrokievitone hydrate relates to its biological function.

Biological and Ecological Roles

Function as a Phytoalexin in Plant-Pathogen Interactions

Phytoalexins are low molecular weight, antimicrobial compounds that are produced by plants as a response to biotic and abiotic stresses nih.gov. They are key components of the plant's induced defense system. The function of 2,3-dehydrokievitone (B190344) hydrate (B1144303) and its related compounds, such as kievitone (B1673638), has been notably studied in legumes like cowpea (Vigna unguiculata) and French bean (Phaseolus vulgaris).

Induction in Response to Fungal Inoculation

The synthesis of isoflavonoid (B1168493) phytoalexins is a hallmark of the defense response in leguminous plants. While direct studies detailing the induction of 2,3-Dehydrokievitone hydrate are limited, extensive research on its immediate precursor, kievitone, provides a clear model for its role. In cowpea plants, the accumulation of kievitone is rapidly induced following inoculation with the phytopathogenic fungus Phytophthora vignae apsnet.orgapsnet.org.

Research has demonstrated a significant difference in phytoalexin accumulation between resistant and susceptible cultivars. In cowpea hypocotyls of the resistant Caloona variety, kievitone concentrations increase dramatically within hours of fungal inoculation, reaching levels sufficient to inhibit fungal growth apsnet.org. In contrast, the near-isogenic susceptible Poona cultivar produces kievitone at a much lower rate, allowing the pathogen to colonize the plant tissue successfully apsnet.org. This rapid, localized production at the site of infection is a critical aspect of an effective defense response apsnet.org.

Table 1: Accumulation of Kievitone in Resistant and Susceptible Cowpea Hypocotyls After Inoculation with Phytophthora vignae.
Hours After InoculationKievitone Concentration in Resistant Cultivar (μg/g fresh weight)Kievitone Concentration in Susceptible Cultivar (μg/g fresh weight)
122.50.1
24105.03.0
48150.010.0
72130.015.0
Data derived from studies on kievitone accumulation in cowpea. apsnet.orgapsnet.org

Role in Plant Defense Against Phytopathogenic Fungi

The primary role of phytoalexins is to inhibit the growth and proliferation of invading pathogens. The antifungal activity of the isoflavonoid kievitone is well-documented. In laboratory assays, kievitone demonstrated significant inhibition of mycelial growth of the fungus P. vignae, with an ED50 (the concentration required to inhibit growth by 50%) of approximately 10 µg/ml apsnet.org. The concentrations of kievitone found in the tissues of resistant cowpea plants (over 100 µg/g fresh weight) far exceed this inhibitory threshold, supporting the hypothesis that this phytoalexin is a key factor in the plant's ability to halt the infection apsnet.orgapsnet.org.

While specific antifungal data for 2,3-dehydrokievitone is not as prevalent in the literature, the structural similarities to kievitone and its classification as an isoflavonoid phytoalexin suggest a comparable role in directly combating fungal pathogens at the site of infection.

Ecological Significance in Plant Resilience and Resistance

The ability to produce phytoalexins like this compound is ecologically significant for plant survival. This induced defense mechanism provides a flexible and efficient way for plants to respond to a wide array of potential pathogens in their environment plantsjournal.com. Rather than maintaining a constant state of high-level defense, which would be energetically costly, plants synthesize these antimicrobial compounds only when and where they are needed nih.gov.

Mechanisms of Action in Fungal Inhibition (Based on Isoflavonoid Class)

The antifungal effects of isoflavonoids, including this compound, are attributed to several mechanisms that disrupt essential fungal processes.

Impact on Fungal Cellular Integrity and Membrane Dynamics

One of the primary mechanisms by which isoflavonoid phytoalexins exert their antifungal effect is by compromising the integrity of the fungal cell membrane nih.gov. The structure of these compounds allows them to interact with and disrupt the lipid bilayer of the plasma membrane. This disruption can lead to increased membrane permeability, causing a loss of essential ions and metabolites from the fungal cell and ultimately leading to cell death nih.gov. Studies on various phytoalexins have observed effects such as the disorganization of mitochondria and the rupture of the plasma membrane in fungal cells nih.gov.

Interference with Ergosterol (B1671047) Biosynthesis Pathways

Ergosterol is a vital component of fungal cell membranes, where it plays a role analogous to that of cholesterol in animal cells, regulating membrane fluidity and integrity patsnap.com. The ergosterol biosynthesis pathway is a well-established target for many synthetic antifungal drugs, such as azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase patsnap.commdpi.com. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which severely disrupts membrane function and arrests fungal growth patsnap.commdpi.com. While more commonly associated with synthetic fungicides, interference with sterol synthesis is a plausible mechanism for natural antifungal compounds like isoflavonoids, which can disrupt various enzymatic processes within the fungal cell.

Modulation of Fungal Energy Metabolism and Respiration

Phytoalexins such as 2,3-Dehydrokievitone are understood to inhibit the growth of pathogenic fungi by disrupting critical cellular processes, including energy metabolism. slideshare.net A primary mechanism of this inhibition is the interference with oxidative phosphorylation, the metabolic pathway that generates the majority of a cell's supply of adenosine (B11128) triphosphate (ATP). slideshare.net

The mode of action for many antimicrobial compounds involves targeting the mitochondrial electron transport chain, which is essential for cellular respiration and energy production. nih.gov By binding to key components of this chain, such as cytochrome b, these compounds can block the flow of electrons, thereby inhibiting the production of ATP. nih.gov This disruption of energy metabolism leads to a state of cellular energy depletion, ultimately impeding fungal growth and reproduction. slideshare.netmdpi.com The lipophilic nature of isoflavonoids facilitates their interaction with and alteration of plasma membranes, which can further disrupt cellular integrity and metabolic functions. slideshare.net

Fungal Counter-Defense and Detoxification Processes

The efficacy of a plant's phytoalexin-based defense is often contingent on the pathogen's ability to neutralize these antimicrobial compounds. Many successful fungal pathogens have evolved sophisticated detoxification systems that allow them to survive and colonize host tissues despite the presence of phytoalexins. nih.govnih.gov The ability to detoxify host-specific phytoalexins is a critical determinant of a pathogen's virulence and host range. nih.gov

Enzymatic Degradation of Isoflavonoids by Fungi

A primary strategy for fungal counter-defense is the enzymatic degradation of isoflavonoids into less toxic or non-toxic compounds. researchgate.net Fungi secrete a range of extracellular enzymes designed to modify or cleave the structure of these defense compounds. nih.gov

One of the most well-documented examples involves the detoxification of the related isoflavonoid, kievitone, by the bean pathogen Fusarium solani f. sp. phaseoli. nih.gov This fungus produces and secretes a specific enzyme, kievitone hydratase (EC 4.2.1.95), which catalyzes the addition of a water molecule to the kievitone structure. nih.gov This hydration reaction converts kievitone into a significantly less toxic metabolite. nih.gov Research has shown that strains of F. solani that are highly virulent on beans produce this enzyme constitutively, highlighting its importance as a virulence factor. nih.gov The gene encoding kievitone hydratase, khs, has been identified and cloned, confirming its direct role in detoxification. nih.gov

Beyond hydration, other enzymatic reactions such as oxidation are employed by fungi to detoxify phytoalexins. nih.gov Pathogens like Leptosphaeria maculans produce oxidases that can transform brassinin, another phytoalexin, into a less fungitoxic compound. nih.gov This enzymatic machinery represents a direct and effective method for disarming the host plant's chemical defenses. nih.gov

Table 1: Fungal Enzymes Involved in Isoflavonoid Degradation

Enzyme NameSource OrganismSubstrateReaction TypeReference
Kievitone HydrataseFusarium solani f. sp. phaseoliKievitoneHydration nih.gov

Metabolic Pathways Utilized by Pathogens to Overcome Phytoalexin Toxicity

The enzymatic degradation of phytoalexins is part of broader metabolic pathways that fungi utilize to overcome chemical toxicity. nih.gov These pathways involve one or more steps that structurally alter the phytoalexin, rendering it harmless. The detoxification process is often inducible, meaning the fungus ramps up the production of these metabolic enzymes upon recognizing the presence of the host's defense compounds. nih.gov

Following the enzymatic action of kievitone hydratase, the resulting hydrated kievitone is no longer an effective antimicrobial agent, allowing the fungus to continue its colonization of the plant tissue. nih.gov Similarly, the detoxification of 2,3-Dehydrokievitone can proceed via hydration to form a less toxic glycol metabolite, known as 2,3-Dehydrokievitone glycol. nih.gov These metabolic conversions are not random; they are specific biochemical reactions that target the structural features responsible for the phytoalexin's toxicity. researchgate.net By modifying the isoflavonoid core, these pathways effectively neutralize the plant's defense mechanism, a critical step for successful pathogenesis. nih.govnih.gov

Table 2: Metabolic Conversion of Phytoalexins by Fungi

Original PhytoalexinPathogen ExampleMetabolic ProductToxicityReference
KievitoneFusarium solaniHydrated kievitoneReduced nih.gov
2,3-DehydrokievitoneFungal Pathogens2,3-Dehydrokievitone glycolReduced nih.gov

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of 2,3-Dehydrokievitone (B190344) hydrate (B1144303) from intricate biological matrices. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are powerful tools for achieving high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative identification and quantitative measurement of 2,3-Dehydrokievitone hydrate in various samples. When coupled with a suitable detector, such as a photodiode array (PDA) detector, HPLC allows for the determination of the compound's purity and concentration. The retention time of this compound under specific chromatographic conditions serves as a key parameter for its identification, while the peak area from the chromatogram is proportional to its concentration.

A typical HPLC method for the analysis of isoflavonoids, which would be applicable to this compound, involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an aqueous solvent (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

Table 1: Illustrative HPLC Parameters for Isoflavonoid (B1168493) Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

This table presents a hypothetical set of HPLC parameters that could be optimized for the analysis of this compound based on methods used for similar isoflavonoids.

For a more comprehensive analysis, particularly in the context of metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the method of choice. This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC. The high resolving power of UHPLC allows for the separation of complex mixtures of metabolites, while the mass spectrometer provides accurate mass measurements, which are crucial for the tentative identification of this compound and its potential metabolites.

Untargeted metabolomics studies using UHPLC-high-resolution mass spectrometry (HRMS) can reveal the presence of a wide range of compounds in a biological sample. By comparing the accurate mass and retention time of a detected feature with that of a this compound standard, its presence can be confirmed.

The successful analysis of this compound is highly dependent on its efficient extraction from the biological matrix, such as plant tissues. The choice of extraction solvent and method is critical to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances.

Commonly used techniques for the extraction of isoflavonoids from plant material include maceration, sonication, and accelerated solvent extraction. The selection of the solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or ethanol, is optimized to match the polarity of this compound. The optimization process often involves evaluating different solvent compositions, extraction times, and temperatures to achieve the highest extraction yield.

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide invaluable information about the molecular structure and conformation of this compound, which is essential for understanding its biological activity and mechanism of action.

Conformational analysis, which investigates the three-dimensional arrangement of the molecule, can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments provide information about the spatial proximity of different protons, allowing for the determination of the preferred conformation of the molecule in solution.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Dehydrokievitone-like Isoflavone (B191592) Skeleton

PositionδC (ppm)δH (ppm, mult., J in Hz)
2153.18.15 (s)
3124.5-
4180.7-
4a115.9-
5162.36.35 (d, 2.1)
698.86.45 (d, 2.1)
7164.5-
893.56.25 (s)
8a157.6-
1'121.8-
2'114.26.90 (d, 8.5)
3'145.8-
4'145.1-
5'118.57.05 (dd, 8.5, 2.2)
6'119.77.20 (d, 2.2)

This table provides representative chemical shift values for an isoflavone scaffold similar to 2,3-Dehydrokievitone, illustrating the type of data obtained from NMR analysis. Actual values for this compound would need to be determined experimentally.

Tandem Mass Spectrometry (MS/MS) is a crucial technique for obtaining structural information and identifying metabolites of this compound. In an MS/MS experiment, the molecular ion of the compound is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule that can be used for its identification. For isoflavonoids, common fragmentation pathways include retro-Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO, H₂O, and methyl or methoxy (B1213986) groups. By studying the fragmentation of a this compound standard, a library of its characteristic fragment ions can be created. This information is then used to screen for and identify potential metabolites in biological samples, as these metabolites will often share a common fragmentation pattern with the parent compound.

UV Spectroscopy for Initial Compound Characterization within Isoflavonoid Groups

Ultraviolet (UV) spectroscopy serves as a fundamental analytical technique for the initial characterization of isoflavonoids, including this compound. This method is particularly useful for confirming the presence of the isoflavonoid core structure and providing preliminary structural information based on the compound's absorption of UV radiation.

The UV spectrum of isoflavonoids is characterized by two principal absorption bands, which arise from the electronic transitions within the molecule's chromophoric system. These bands are designated as Band I and Band II.

Band II , typically observed in the 240–280 nm region, is associated with the benzoyl system, which corresponds to the A-ring of the isoflavonoid structure.

Band I , appearing at longer wavelengths, generally between 300–380 nm, is attributed to the cinnamoyl system, encompassing the B-ring and the heterocyclic C-ring.

Development of Analytical Procedures for Biotransformation Studies

The study of the biotransformation of this compound necessitates the development of robust and sensitive analytical procedures. These methods are crucial for tracking the metabolic fate of the parent compound and identifying and quantifying its metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the analysis of isoflavones and their metabolites due to its high sensitivity and selectivity.

Derivatization Methods for Enhanced Detection and Separation

For the analysis of isoflavonoids like this compound by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often required. This is because the inherent polarity and low volatility of isoflavonoids, due to the presence of hydroxyl groups, make them unsuitable for direct GC analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.

A common derivatization technique for compounds containing hydroxyl groups is silylation. This process involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), are frequently used. The resulting TMS ethers are more volatile and less polar, allowing for their successful separation and detection by GC-MS.

The derivatization reaction is typically carried out by incubating the dried sample extract with the silylating reagent at an elevated temperature (e.g., 60-100°C) for a specific period (e.g., 30-60 minutes) to ensure complete reaction. The choice of solvent, reagent, temperature, and time are critical parameters that need to be optimized for each specific analyte to achieve efficient and reproducible derivatization.

Validation of Analytical Procedures for Accuracy and Precision in Research Contexts

The validation of an analytical method is essential to ensure that the data generated during biotransformation studies are reliable and accurate. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation, as outlined by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis, with a correlation coefficient (r²) close to 1.0 indicating good linearity.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following interactive table provides an example of typical validation parameters for an HPLC method developed for the analysis of isoflavones, which would be applicable to studies involving this compound.

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biosynthetic Enzymes and Genetic Controls

While the foundational steps of isoflavonoid (B1168493) biosynthesis are well-established, involving key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS), the specific enzymatic and genetic machinery responsible for the complete synthesis of complex phytoalexins like 2,3-Dehydrokievitone (B190344) hydrate (B1144303) remains largely uncharacterized. mdpi.comrsc.org Future research must focus on identifying the full suite of enzymes that decorate the isoflavonoid core, such as specific hydroxylases, prenyltransferases, and dehydratases that finalize the structure of kievitone (B1673638) and its derivatives. Many enzymes involved in these modification steps, including glycosyltransferases and methyltransferases, are still not fully characterized. mdpi.com

A significant challenge lies in the characterization of unstable enzymes or those with transient substrates, such as 2-hydroxyisoflavanone (B8725905) dehydratase (HID), which is a critical but less-understood enzyme in the pathway. rsc.org Overcoming these hurdles will likely require a combination of classical biochemical approaches and modern multi-omics strategies. nih.gov

Furthermore, the genetic and epigenetic regulation of the pathway warrants deeper investigation. The expression of isoflavonoid biosynthesis genes is tightly controlled by a network of transcription factors, with MYB-family proteins being identified as direct regulators. mdpi.commdpi.com However, the specific transcription factors that orchestrate the expression of genes leading to 2,3-Dehydrokievitone hydrate are unknown. Research should aim to uncover these specific regulators and explore the influence of other control mechanisms, such as microRNAs and epigenetic modifications like DNA methylation, which have been implicated in the broader control of isoflavonoid accumulation. mdpi.com A comprehensive understanding of this regulatory network is essential for any future efforts in metabolic engineering.

Table 1: Key Regulatory Elements in Isoflavonoid Biosynthesis

Regulatory ElementFunctionResearch Focus for this compound
MYB Transcription Factors Directly activate or repress the expression of core biosynthetic genes like CHS and IFS. mdpi.commdpi.comIdentification of specific MYB factors controlling the kievitone branch of the pathway.
microRNAs (miRNAs) Act as negative regulators by interfering with the expression of target genes encoding enzymes or transcription factors. mdpi.comProfiling miRNA expression during defense response to find candidates that regulate kievitone synthesis.
Epigenetic Modifications DNA methylation and histone modifications can control gene expression and influence isoflavonoid levels. mdpi.comInvestigating the methylation status of key biosynthetic gene promoters under inducing conditions.

Exploring Novel Synthetic Pathways for Complex Isoflavonoid Production

The natural production of isoflavonoids is largely restricted to leguminous plants, and their extraction can be inefficient, which limits their availability for research and commercial applications. mdpi.commdpi.com Synthetic biology and metabolic engineering offer powerful alternatives for the sustainable production of complex isoflavonoids like this compound. mdpi.comrsc.org A primary strategy involves the heterologous expression of the entire biosynthetic pathway in microbial chassis such as Escherichia coli and the yeast Saccharomyces cerevisiae. mdpi.comiastate.edu Researchers have successfully reconstructed the core pathways for producing basic isoflavones like genistein (B1671435) in yeast by introducing a suite of enzymes including PAL, 4CL, CHS, CHI, IFS, and HID. mdpi.comnih.gov

Future work should focus on extending these foundational platforms to produce more elaborate, decorated isoflavonoids. This can be achieved by discovering and incorporating the specific "tailoring" enzymes—such as prenyltransferases, hydroxylases, and O-methyltransferases—that are required to convert simple isoflavone precursors into high-value, complex products like this compound. mdpi.comresearchgate.net Optimization of these microbial factories is critical and can be pursued through strategies such as enhancing the supply of precursors like malonyl-CoA, knocking out competing metabolic pathways, and using synthetic protein scaffolds to co-locate pathway enzymes and improve catalytic efficiency through substrate channeling. iastate.eduresearchgate.net

A more revolutionary approach is the development of cell-free enzymatic synthesis, also known as cell-free metabolic engineering (CFME). mdpi.comfrontiersin.org This in vitro method involves combining purified enzymes to construct a biosynthetic pathway outside of a living cell. frontiersin.org This strategy bypasses issues of cellular toxicity, membrane transport limitations, and the metabolic burden on the host organism, allowing for rapid prototyping of pathways and precise control over reaction conditions. frontiersin.org Assembling the requisite enzymes for this compound synthesis in a cell-free system represents a frontier for achieving clean, high-yield production. Alongside biological methods, advances in pure chemical synthesis, including biomimetic oxidative rearrangements of chalcones and metal-catalyzed cross-coupling reactions, provide an alternative and complementary route for producing these complex molecules. mdpi.com

In-depth Mechanistic Studies of this compound in Plant-Microbe Signaling

Isoflavonoids are key signaling molecules that mediate the complex relationships between plants and microbes in the rhizosphere. They often play a dual role, acting as defensive phytoalexins against pathogens while simultaneously serving as chemoattractants and signaling agents for beneficial symbionts. nih.govresearchgate.net In-depth mechanistic studies are needed to elucidate the precise molecular functions of this compound in these interactions.

In its role as a phytoalexin, the exact molecular targets within pathogenic fungi and bacteria remain to be identified. mdpi.comnih.gov Future research should aim to uncover its specific mode of antimicrobial action, whether it involves direct disruption of microbial cell membranes, inhibition of key metabolic enzymes, or interference with cellular respiration and energy production. mdpi.commdpi.com Studies have shown that related isoflavonoids like kievitone can affect glucose uptake in fungi such as Rhizoctonia solani, providing a starting point for these investigations. mdpi.com Understanding pathogen resistance mechanisms, such as detoxification via enzymatic modification or removal via efflux pumps, is also a critical area of inquiry. mdpi.com

Conversely, in mutualistic interactions, it is crucial to determine how beneficial microbes like nitrogen-fixing rhizobia perceive and respond to this compound. This involves identifying specific bacterial receptors, such as NodD-like proteins, that may bind to the compound and trigger downstream signaling cascades. nih.gov Mapping these pathways is essential for understanding how the signal is transduced to activate symbiotic genes (e.g., nod genes). nih.govresearchgate.net Furthermore, since this compound is a defense molecule, research must explore how symbionts tolerate or detoxify it, a process that is vital for successful root colonization. nih.govresearchgate.net

Table 2: Proposed Mechanistic Studies in Plant-Microbe Signaling

Interaction TypeResearch QuestionProposed Approach
Antagonistic (Defense) What is the molecular target of this compound in pathogens?Target identification using affinity chromatography, proteomics, and genetic screening of pathogen mutants.
Antagonistic (Defense) How do pathogens detoxify or resist the compound?Identification of pathogen genes upregulated in the presence of the compound, followed by functional characterization of enzymes (e.g., hydratases, oxidases). mdpi.com
Mutualistic (Symbiosis) Which bacterial receptors recognize the compound?Ligand-binding assays with purified bacterial sensor proteins (e.g., NodD).
Mutualistic (Symbiosis) What is the signaling pathway triggered in beneficial microbes?Transcriptomic and proteomic analysis of symbionts exposed to the compound to map downstream gene and protein expression changes.

Development of Advanced In Situ Analytical Techniques for Plant Defense Monitoring

A major limitation in understanding plant defense is the reliance on analytical methods that require tissue extraction, which results in the loss of critical spatial and temporal information. mdpi.com To truly comprehend where and when this compound is deployed, the development of advanced in situ analytical techniques is paramount.

Mass Spectrometry Imaging (MSI) is a powerful technology that enables the visualization of the spatial distribution of metabolites directly in plant tissue sections. mdpi.comnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) can generate detailed chemical maps, revealing the precise localization of defense compounds at the site of infection. iastate.edunih.gov Future research should apply high-resolution MSI to map the accumulation of this compound at the cellular and even subcellular level during interactions with pathogens, providing unprecedented insight into the spatial dynamics of the defense response. mdpi.com

To capture the temporal dynamics, a shift towards real-time, non-destructive monitoring is necessary. This could involve the development of electrochemical microsensors capable of tracking early signaling events that precede phytoalexin synthesis, such as localized changes in pH or the production of reactive oxygen species (ROS). nih.govnih.gov A more targeted approach would be the design of genetically encoded in vivo biosensors. nih.govresearchgate.net These biosensors could be engineered proteins that specifically recognize this compound or its precursors and produce a fluorescent or luminescent signal in response. nih.gov Expressing these sensors in plants would allow for the real-time visualization of compound production in living cells via advanced microscopy, transforming our understanding of the dynamic nature of plant immunity.

Q & A

Q. What experimental approaches detect hydrate formation during synthesis or storage?

  • Methodological Answer : Optical monitoring techniques, such as light reflection distortion at the liquid-gas interface, can signal hydrate crystallization. This method, adapted from gas hydrate studies, uses microscopy to observe microstructural changes during nucleation . Differential scanning calorimetry (DSC) measures dehydration enthalpies, while thermogravimetric analysis (TGA) quantifies water loss .

Advanced Research Questions

Q. How does the position of the prenyl group influence enzymatic hydration in 2,3-Dehydrokievitone derivatives?

  • Methodological Answer : Conduct comparative studies using site-directed mutagenesis of hydratase enzymes (e.g., kievitone hydratase) to assess substrate specificity. Molecular docking simulations (e.g., AutoDock Vina) identify steric hindrance or binding affinity differences when prenyl groups are at C-8 vs. C-6. Kinetic assays (e.g., Michaelis-Menten parameters) quantify enzyme efficiency, as demonstrated in Aspergillus flavus metabolism studies .

Q. What strategies resolve contradictions in substrate specificity data for fungal hydratases?

  • Methodological Answer : Employ heterologous expression systems (e.g., E. coli BL21) to isolate hydratase isoforms. Pair this with metabolomic profiling (LC-MS/MS) to identify cofactors or inhibitors affecting activity. Cross-validate findings using CRISPR-Cas9 knockouts in fungal models to confirm enzyme roles, as proposed in studies on Fusarium oxysporum .

Q. How can researchers assess the antifungal efficacy of this compound against drug-resistant pathogens?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against MRSA. Quantify hemolysin (α-toxin) suppression via qPCR or ELISA. Combine with transcriptomic analysis (RNA-seq) to identify downregulated virulence genes, as seen in studies linking prenylated flavonoids to Staphylococcal pathogenesis .

Q. What advanced simulations predict hydrate stability under varying thermodynamic conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model hydrate lattice stability at different temperatures and pressures. Pair with in situ Raman spectroscopy to validate phase transitions. This approach, adapted from methane hydrate research, identifies critical decomposition thresholds for storage optimization .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address low yields in enzymatic hydration reactions?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables: enzyme concentration, pH, and incubation time. Analyze via response surface methodology (RSM) to identify optimal conditions. Supplement with proteomic analysis (e.g., SDS-PAGE) to ensure enzyme integrity during reactions .

Q. What statistical methods reconcile discrepancies in hydrate crystallization kinetics data?

  • Methodological Answer : Apply time-series analysis (e.g., Avrami equation) to model nucleation rates. Use principal component analysis (PCA) to cluster datasets from optical, calorimetric, and gravimetric methods. Address outliers via Grubbs’ test, ensuring reproducibility across triplicate trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.